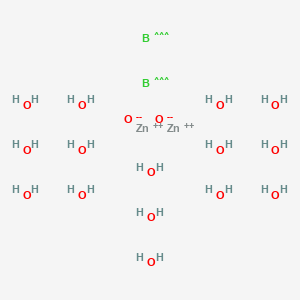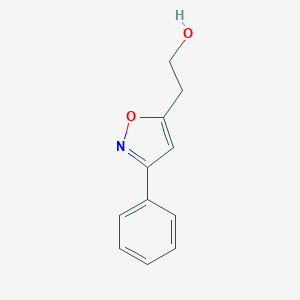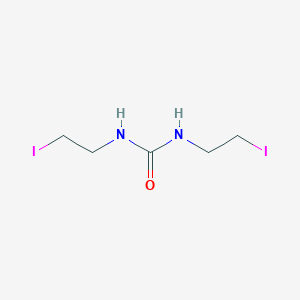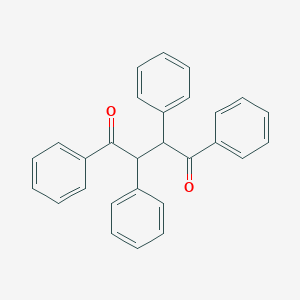
Erbiumtribromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium tribromide is a chemical compound with the formula ErBr₃. It is a violet crystalline solid that is highly soluble in water . Like other metal bromide compounds, erbium tribromide is used in water treatment, chemical analysis, and certain crystal growth applications .
Wissenschaftliche Forschungsanwendungen
Erbium tribromide has several scientific research applications, including:
Quantum Communication: Erbium-doped materials are used as spin-photon interfaces with optical transitions in the telecom C-band, making them suitable for long-distance quantum communication
Material Science: It is used in the synthesis of erbium-doped materials for various optical and electronic applications.
Chemical Analysis: Erbium tribromide is used as a reagent in chemical analysis and for the preparation of other erbium compounds.
Vorbereitungsmethoden
Erbium tribromide can be synthesized through various methods. One common synthetic route involves the direct reaction of erbium metal with bromine gas at elevated temperatures. The reaction is typically carried out in a controlled environment to ensure the complete conversion of erbium to erbium tribromide:
2Er+3Br2→2ErBr3
Another method involves the reaction of erbium oxide with hydrobromic acid, followed by evaporation of the solvent to obtain the crystalline product:
Er2O3+6HBr→2ErBr3+3H2O
Industrial production methods often utilize similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Erbium tribromide undergoes various types of chemical reactions, including:
Oxidation and Reduction: Erbium tribromide can participate in redox reactions, where it can be reduced to erbium metal or oxidized to higher oxidation states.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands, forming different erbium complexes.
Hydrolysis: In the presence of water, erbium tribromide can hydrolyze to form erbium hydroxide and hydrobromic acid:
ErBr3+3H2O→Er(OH)3+3HBr
Common reagents used in these reactions include bromine, hydrobromic acid, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism by which erbium tribromide exerts its effects is primarily through its interactions with other chemical species. In quantum communication, erbium ions serve as spin-photon interfaces, where the optical transitions of erbium ions are used to transfer quantum information. The molecular targets and pathways involved include the optical and spin coherence times of erbium ions, which are influenced by the host material and environmental conditions .
Vergleich Mit ähnlichen Verbindungen
Erbium tribromide can be compared with other lanthanide tribromides, such as dysprosium tribromide (DyBr₃) and holmium tribromide (HoBr₃). These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, dysprosium tribromide is used in magnetic applications due to its high magnetic susceptibility, while holmium tribromide is used in nuclear reactors as a burnable poison .
Similar compounds include:
- Dysprosium tribromide (DyBr₃)
- Holmium tribromide (HoBr₃)
- Ytterbium tribromide (YbBr₃)
- Terbium tribromide (TbBr₃)
Erbium tribromide is unique in its applications in quantum communication and material science, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13536-73-7 |
|---|---|
Molekularformel |
Br3Er |
Molekulargewicht |
406.97 g/mol |
IUPAC-Name |
erbium(3+);tribromide |
InChI |
InChI=1S/3BrH.Er/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
GZTUDAKVGXUNIM-UHFFFAOYSA-K |
SMILES |
Br[Er](Br)Br |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Er+3] |
| 13536-73-7 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Q1: What is the structure of erbium tribromide in the gas phase?
A: Research using gas-phase electron diffraction and mass spectrometry at 1095 K revealed that erbium tribromide exists predominantly as a monomer (ErBr3) with a small percentage (2.5%) existing as a dimer (Er2Br6) []. The ErBr3 monomer exhibits a planar or near-planar structure with an average erbium-bromine bond length (rg(Er–Br)) of 258.2(6) pm and a valence angle (∠g(Br–Er–Br)) of 116.0(14)° [].
Q2: How does the structure of erbium tribromide change at high temperatures?
A: At high temperatures, erbium tribromide undergoes sublimation. While the provided research focuses on the gaseous state at 1095 K [], another study investigates both molecular and ionic sublimation processes of erbium tribromide []. This suggests that temperature influences not only the physical state but also potentially the ionic character of the compound.
Q3: What spectroscopic data is available for erbium tribromide?
A: Although the provided articles focus on structural characterization, one study mentions the "Energy Levels on Hexagonal Erbium-Tribromide" []. This suggests that spectroscopic investigations, potentially involving techniques like UV-Vis or fluorescence spectroscopy, have been conducted on this compound, particularly focusing on its electronic structure and energy level transitions in a solid, hexagonal form.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


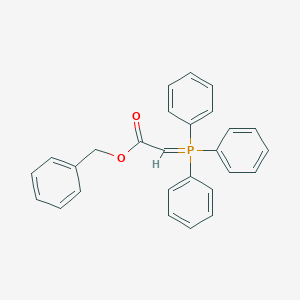
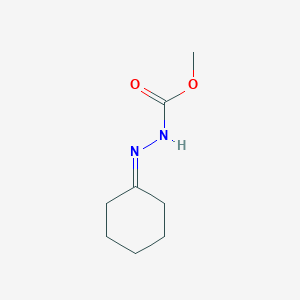
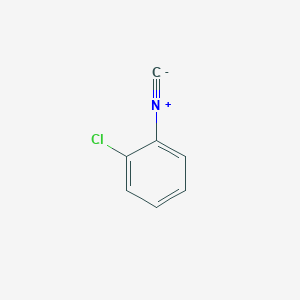
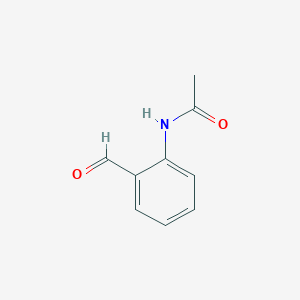
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)



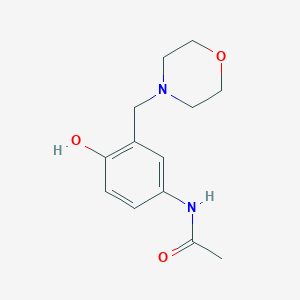
![[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt](/img/structure/B84220.png)
